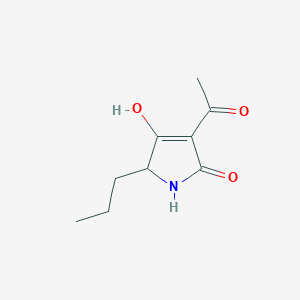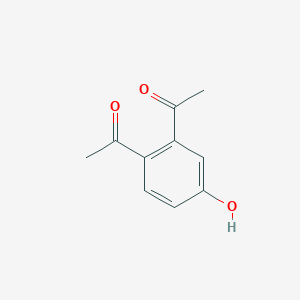
1,1'-(4-Hydroxy-1,2-phenylene)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is a bifunctional carbonyl compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes two acetyl groups attached to a phenylene ring with a hydroxyl group at the para position. It is also referred to as 4,6-diacetylresorcinol .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride . Another method involves the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature using CuSO4.5H2O as a catalyst . The reaction conditions vary, with some methods requiring temperatures of 145-150°C for 15 minutes, while others use room temperature conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of boron trifluoride-acetic acid complex or boron trifluoride-ethyl ether complex as catalysts. These methods are efficient and yield high purity products .
化学反応の分析
Types of Reactions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenylene derivatives .
科学的研究の応用
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) involves its ability to form stable complexes with metal ions. The hydroxyl and carbonyl groups act as ligands, coordinating with metal ions to form chelates. These chelates exhibit unique properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with an additional hydroxyl group.
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxyl group, making it less reactive.
1,1’-(1,3-phenylene)di(ethan-1-one): Different positioning of the acetyl groups, leading to different reactivity.
Uniqueness
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable metal complexes makes it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
90464-79-2 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
1-(2-acetyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)9-4-3-8(13)5-10(9)7(2)12/h3-5,13H,1-2H3 |
InChIキー |
KJTIQYSFSYOVFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)


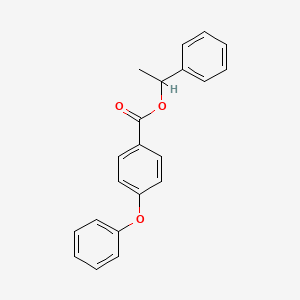
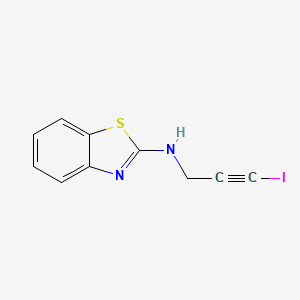
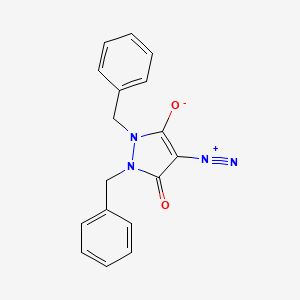
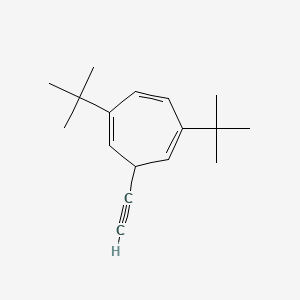
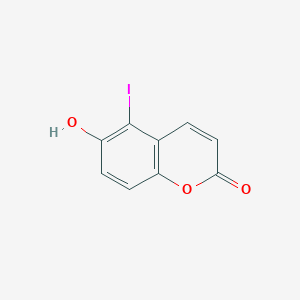
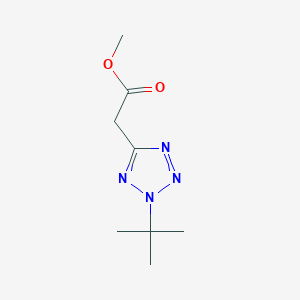
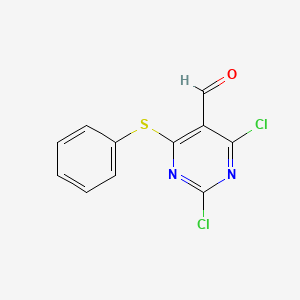

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
